molecular formula C20H20F3N3O8S B3942577 1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

Cat. No. B3942577
M. Wt: 519.4 g/mol
InChI Key: ZIAMQRFZTJQHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate involves the inhibition of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate have been studied in preclinical models. It has been found to reduce tumor growth and increase the effectiveness of chemotherapy in several types of cancer. Additionally, it has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate in lab experiments include its specificity and effectiveness in inhibiting carbonic anhydrase IX. However, its limitations include its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate include its potential use in combination with other therapies for cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in other diseases that involve dysregulated pH balance.

Scientific Research Applications

1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy in preclinical studies.

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S.C2H2O4/c19-18(20,21)15-6-2-1-5-14(15)13-22-9-11-23(12-10-22)29(27,28)17-8-4-3-7-16(17)24(25)26;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAMQRFZTJQHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Reactant of Route 6
1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.